molecular formula C13H18N2O3 B5228359 2,6-dimethyl-4-(3-nitrobenzyl)morpholine

2,6-dimethyl-4-(3-nitrobenzyl)morpholine

Cat. No. B5228359
M. Wt: 250.29 g/mol
InChI Key: PDCWUKWDEMRFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-(3-nitrobenzyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMNB-morpholine and is synthesized using specific methods. The purpose of

Mechanism of Action

DMNB-morpholine works by binding to specific molecules, such as enzymes, and undergoing a chemical reaction that produces a fluorescent signal. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. DMNB-morpholine acts as a donor molecule, and the acceptor molecule is usually a fluorophore that emits a detectable signal.
Biochemical and Physiological Effects
DMNB-morpholine has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not interfere with the activity of enzymes or other molecules, and it does not induce any toxic effects. This makes it an ideal tool for studying the behavior of biological systems without altering their natural state.

Advantages and Limitations for Lab Experiments

DMNB-morpholine has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of molecules in biological systems. It is also easy to use and can be applied to a wide range of samples, including live cells and tissues. However, the limitations of DMNB-morpholine include its cost and the need for specialized equipment to detect the fluorescent signal.

Future Directions

For DMNB-morpholine include the development of new probes and its use in drug discovery and diagnostic tools.

Synthesis Methods

DMNB-morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 3-nitrobenzyl chloride, followed by the reaction of the resulting intermediate with 2,6-dimethylphenol. The final product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized to yield high purity and high yield of DMNB-morpholine.

Scientific Research Applications

DMNB-morpholine has been extensively studied for its potential applications in scientific research. This compound is a fluorescent probe that can be used to detect and quantify the presence of certain molecules in biological systems. It has been used in various studies to monitor the activity of enzymes, such as proteases and phosphatases, and to visualize the distribution of specific molecules in cells and tissues.

properties

IUPAC Name

2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-4-3-5-13(6-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCWUKWDEMRFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.